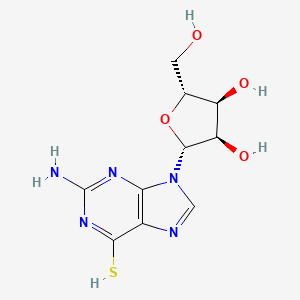
(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methabenzthiazuron, identified by the compound identifier (2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a chemical compound belonging to the class of benzothiazoles. It is primarily used as a herbicide to control the growth of weeds in agricultural settings . Methabenzthiazuron is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in crop management.
準備方法
Synthetic Routes and Reaction Conditions
Methabenzthiazuron can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction yields methabenzthiazuron along with imidazolium chloride as a side product . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.
Industrial Production Methods
Industrial production of methabenzthiazuron involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality for commercial applications.
化学反応の分析
Types of Reactions
Methabenzthiazuron undergoes various chemical reactions, including:
Oxidation: Methabenzthiazuron can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methabenzthiazuron to its corresponding amine derivatives.
Substitution: Methabenzthiazuron can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Methabenzthiazuron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of benzothiazoles and their derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new herbicidal formulations and as a reference standard in analytical chemistry
作用機序
Methabenzthiazuron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of energy production and ultimately causing plant death. The molecular targets include photosystem II and other components of the photosynthetic machinery .
類似化合物との比較
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
Thiabendazole: Another benzothiazole derivative with antifungal properties.
Benzothiazole-2-thiol: Known for its use in rubber vulcanization.
Uniqueness of Methabenzthiazuron
Methabenzthiazuron stands out due to its specific herbicidal activity and its ability to inhibit photosynthesis effectively. Unlike other benzothiazole derivatives, methabenzthiazuron is primarily used in agriculture for weed control, making it a unique and valuable compound in this field .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














